8-Iodocinnoline
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Overview
Description
8-Iodocinnoline is a heterocyclic aromatic compound with the molecular formula C9H6IN. It is characterized by the presence of an iodine atom attached to the cinnoline ring, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodocinnoline typically involves the iodination of cinnoline. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under reflux conditions to ensure complete iodination. Another method involves the use of iodine monochloride (ICl) as the iodinating agent, which provides a more controlled reaction environment .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 8-Iodocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azidation and potassium cyanide (KCN) for cyanation.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.
Reduction Reactions: Reduction of this compound can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of dihydrocinnoline derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, azidation yields 8-azidocinnoline, while cyanation produces 8-cyanocinnoline. Oxidation reactions typically lead to quinoline derivatives, and reduction reactions result in dihydrocinnoline derivatives .
Scientific Research Applications
8-Iodocinnoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a ligand in coordination chemistry, where it can form complexes with metal ions. These complexes are of interest for their potential biological activities.
Medicine: Research has investigated the use of this compound derivatives in medicinal chemistry, particularly for their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 8-Iodocinnoline and its derivatives involves interactions with molecular targets such as enzymes and receptors. The iodine atom’s presence enhances the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed biological activities. For example, in medicinal chemistry, this compound derivatives may inhibit specific enzymes involved in disease processes .
Comparison with Similar Compounds
8-Iodoquinoline: Similar in structure but with a quinoline ring instead of a cinnoline ring. It shares some chemical properties but differs in reactivity and applications.
8-Aminoquinoline: Contains an amino group instead of an iodine atom. It is known for its use in antimalarial drugs.
8-Hydroxyquinoline: Contains a hydroxyl group and is widely used in coordination chemistry and as a chelating agent.
Uniqueness of 8-Iodocinnoline: this compound’s uniqueness lies in its iodine atom, which imparts distinct reactivity and potential for forming halogen bonds. This makes it a valuable compound for developing new chemical entities with unique properties and applications in various fields .
Properties
CAS No. |
67888-35-1 |
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Molecular Formula |
C8H5IN2 |
Molecular Weight |
256.04 g/mol |
IUPAC Name |
8-iodocinnoline |
InChI |
InChI=1S/C8H5IN2/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H |
InChI Key |
HCLXACRJCIHYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=NC=C2 |
Origin of Product |
United States |
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